molecular formula C38H41N3O17 B1623296 Quene 1-AM CAS No. 86293-31-4

Quene 1-AM

Cat. No. B1623296
CAS RN: 86293-31-4
M. Wt: 811.7 g/mol
InChI Key: LEFGNZVSFRGPIG-ZRDIBKRKSA-N
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Description

Quene 1-AM is a fluorescent probe for intracellular pH . It is related to the tetracarboxylate Ca2+ indicator based on the quinoline fluorophor . It has excitation and emission maxima at 390 and 530 nm, respectively .


Molecular Structure Analysis

This compound has the empirical formula C38H41N3O17 . Its molecular weight is 811.74 . The SMILES string for this compound is COc1cc (N (CC (=O)OCOC (C)=O)CC (=O)OCOC (C)=O)c2nc (\\C=C\\c3ccccc3N (CC (=O)OCOC (C)=O)CC (=O)OCOC (C)=O)ccc2c1 .


Physical And Chemical Properties Analysis

This compound is stored at a temperature of -20°C . It is shipped in dry ice . Unfortunately, other specific physical and chemical properties like density, melting point, and boiling point are not available in the sources .

Scientific Research Applications

Molecular Mechanisms of Quinone Cytotoxicity

Quinones are found in respiring cells and are utilized in various applications such as anticancer and antibacterial drugs. Their cytotoxicity in tumor cells is attributed to DNA modification, while in non-dividing cells, toxicity is due to protein alkylation or oxidation by activated oxygen species, highlighting the dual nature of quinones in therapeutic applications and toxicity (O'Brien, 1991).

Chemical Biology and Environmental Implications of Naphthoquinones

Naphthoquinones, a class of quinones, exhibit inflammatory, anti-inflammatory, and anticancer actions, and can induce toxicities through prooxidant activities and electrophilic reactions. Their prevalence in natural products and environmental chemicals underscores their significance in pharmacology and toxicology (Kumagai et al., 2012).

Application in Battery Cathodes

Investigations into quinones/hydroquinones for battery cathodes reveal their potential as reversible redox couples, offering a sustainable alternative for high-energy density secondary batteries. This demonstrates the versatility of quinones beyond biological systems into energy storage solutions (Alt et al., 1972).

Biological Activities and Analytical Detection Challenges

Quinones play crucial roles in photosynthesis and as antioxidants, improving health conditions and preventing diseases like osteoporosis and cardiovascular diseases. However, their fast redox cycling and binding potential pose challenges for analytical detection, highlighting the need for advanced techniques to understand their biological impacts (El-Najjar et al., 2011).

Redox Potentials and Design Implications

A study on quinones reveals deviations from systematic scaling relationships between 1 e- and 2 e-/2 H+ reduction potentials, suggesting that specific substituent effects on quinones influence their redox properties. This insight is crucial for designing quinones with tailored redox properties for various applications (Huynh et al., 2016).

Toxicological Role of Quinones

Quinones can create a variety of hazardous effects, including acute cytotoxicity and carcinogenesis, through alkylation of cellular proteins/DNA or redox cycling, leading to oxidative stress. This complex mechanism of action underscores the need for cautious handling and application of quinones (Bolton et al., 2000).

Safety and Hazards

Quene 1-AM is classified as a combustible solid . The flash point is not applicable . Personal protective equipment recommended for handling this compound includes a dust mask type N95 (US), eyeshields, and gloves . More detailed safety data can be found in the Safety Data Sheet .

Mechanism of Action

Target of Action

Quene 1-AM is primarily used as a fluorescent probe for intracellular pH . It is designed to interact with hydrogen ions (H+) within the cell, making it a valuable tool for monitoring changes in intracellular pH.

Mode of Action

This compound operates by binding to hydrogen ions within the cell. The compound’s fluorescence properties change in response to alterations in pH, allowing for the visualization of pH changes within the cell . This interaction and the resulting changes provide a real-time, visual representation of intracellular pH levels.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the regulation of intracellular pH. By binding to hydrogen ions, this compound can provide a measure of the concentration of these ions within the cell, which is a direct indicator of pH . The downstream effects of this include a better understanding of cellular processes that are sensitive to pH, such as enzymatic reactions, ion transport, and metabolic processes.

Result of Action

The primary result of this compound’s action is the ability to visualize and measure changes in intracellular pH . This can provide valuable insights into cellular function and the impact of various treatments or conditions on cellular pH. For example, it has been used to measure intracellular pH and free calcium concentrations in individual mouse thymocytes and 2H3 rat basophil leukaemic cells .

Biochemical Analysis

Biochemical Properties

Quene 1-AM plays a crucial role in biochemical reactions as a pH indicator. It interacts with various enzymes, proteins, and other biomolecules to measure intracellular pH levels. The compound is hydrolyzed by intracellular esterases to release the active form, Quene 1, which binds to hydrogen ions (H+) and changes its fluorescence properties. This interaction allows researchers to monitor pH changes within cells .

Cellular Effects

This compound influences various cellular processes by providing insights into intracellular pH changes. It affects cell signaling pathways, gene expression, and cellular metabolism by allowing the measurement of pH fluctuations. For example, changes in intracellular pH can impact enzyme activity, ion channel function, and metabolic pathways, thereby influencing overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by intracellular esterases to release Quene 1. The active form then binds to hydrogen ions, causing a shift in its fluorescence emission spectrum. This binding interaction allows for the detection of pH changes within the cell. Additionally, Quene 1 can interact with other biomolecules, such as calcium ions, to provide further insights into cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is typically stored at -20°C to maintain its stability. Over time, this compound may degrade, leading to a decrease in its effectiveness as a pH indicator. Long-term studies have shown that this compound can provide reliable pH measurements for extended periods, but its stability must be monitored to ensure accurate results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively measures intracellular pH without causing significant toxicity. At high doses, the compound may exhibit toxic effects, such as disrupting cellular function or causing cell death. It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to pH regulation. It interacts with enzymes and cofactors that modulate intracellular pH levels. For instance, this compound can affect the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby influencing metabolic flux and metabolite levels. Understanding these interactions helps elucidate the role of this compound in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound is hydrolyzed to release Quene 1, which can then localize to specific cellular compartments. This distribution is crucial for accurate pH measurement .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its hydrolysis and subsequent release of Quene 1. The active form can localize to various cellular compartments, such as the cytoplasm, nucleus, and organelles. Targeting signals and post-translational modifications may direct Quene 1 to specific subcellular locations, influencing its activity and function as a pH indicator .

properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[(E)-2-[8-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-6-methoxyquinolin-2-yl]ethenyl]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H41N3O17/c1-24(42)51-20-55-34(46)16-40(17-35(47)56-21-52-25(2)43)32-9-7-6-8-28(32)10-12-30-13-11-29-14-31(50-5)15-33(38(29)39-30)41(18-36(48)57-22-53-26(3)44)19-37(49)58-23-54-27(4)45/h6-15H,16-23H2,1-5H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFGNZVSFRGPIG-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1C=CC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1/C=C/C2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H41N3O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50422278
Record name Quene 1-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86293-31-4
Record name Quene 1-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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